

Relamorelin: A Technical Deep Dive into its Peptide Sequence and Chemical Modifications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide and a potent, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It has been investigated for its prokinetic effects in treating gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[4][5] Compared to native ghrelin, **Relamorelin** exhibits enhanced stability and a longer plasma half-life, making it a promising therapeutic candidate.[4][6] This technical guide provides a detailed overview of **Relamorelin**'s peptide sequence, chemical modifications, and the methodologies used for its characterization.

Peptide Sequence and Chemical Structure

Relamorelin is a synthetic pentapeptide, meaning it is composed of five amino acid residues. [2][6] However, these are not all standard proteinogenic amino acids; the structure incorporates non-standard residues and modifications to enhance its pharmacological properties.

The primary structure of **Relamorelin** can be described by its IUPAC name: 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.[7]

This complex name translates to a sequence of modified amino acids and other chemical moieties. A simplified representation of the core peptide sequence and its modifications is as



follows:

- N-terminus: A piperidine-4-carboxamide group.
- Amino Acid 1: A modified Phenylalanine residue.
- Amino Acid 2: A D-Tryptophan residue.
- Amino Acid 3: A modified D-Alanine residue, which is further modified with a 1benzothiophen-3-yl group.
- C-terminus: A piperidine-4-carbonylamino group.

The molecular formula of **Relamorelin** is C43H50N8O5S.[1][7]

Quantitative Pharmacological Data

Relamorelin's efficacy is underscored by its high affinity and potency for the ghrelin receptor (GHS-1a). The following table summarizes key quantitative data from in vitro studies.

Parameter	Relamorelin	Human Ghrelin	Cell Line	Reference
Binding Affinity (Ki)	0.42 ± 0.06 nM	1.22 ± 0.17 nM	CHO-K1 cells expressing hGHS1a	[6]
Potency (EC50)	0.71 ± 0.09 nM	4.2 ± 1.2 nM	CHO-K1 cells expressing hGHS1a	[6]

Experimental Methodologies

The characterization of **Relamorelin**'s interaction with the ghrelin receptor involved standard in vitro pharmacological assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of **Relamorelin** to the human ghrelin receptor (GHS-1a).



Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHS1a receptor were cultured under standard conditions.
- Membrane Preparation: Cell membranes expressing the receptor were prepared by homogenization and centrifugation.
- Competitive Binding: A radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin) was incubated
 with the cell membranes in the presence of increasing concentrations of unlabeled
 Relamorelin or human ghrelin.
- Separation and Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filters was measured using a gamma counter.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Signal Transduction Assay (Intracellular Calcium Mobilization)

Objective: To determine the functional potency (EC50) of **Relamorelin** in activating the GHS-1a receptor.

Methodology:

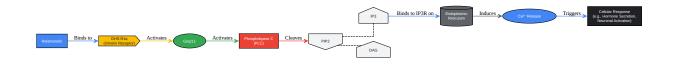
- Cell Culture and Loading: CHO-K1 cells expressing the hGHS1a receptor were seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Addition: Increasing concentrations of Relamorelin or human ghrelin were added to the cells.
- Fluorescence Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader.



• Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Relamorelin, as a ghrelin receptor agonist, initiates a signaling cascade upon binding to the GHS-1a receptor, a G-protein coupled receptor (GPCR). This activation leads to various downstream cellular responses.

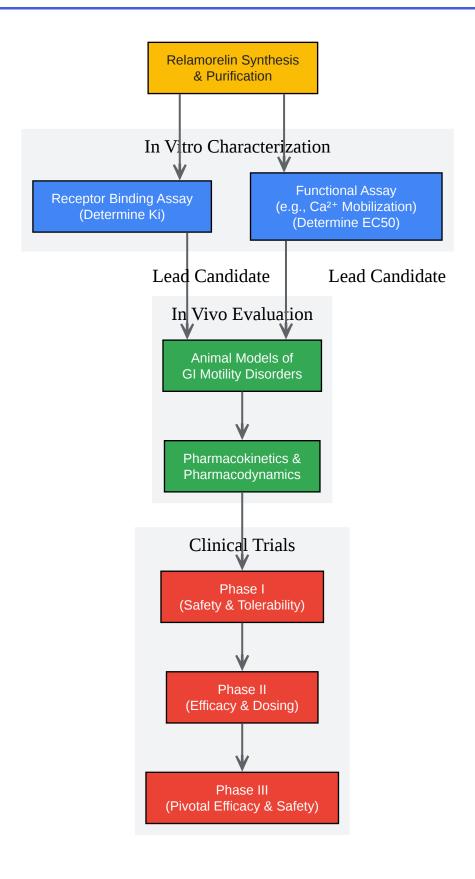


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Caption: Relamorelin signaling pathway via the GHS-R1a receptor.

The following diagram illustrates the general workflow for characterizing a ghrelin receptor agonist like **Relamorelin**.





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Caption: General experimental workflow for **Relamorelin** development.



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